godotol B

描述

Adonitol (IUPAC: (2S,4R)-pentane-1,2,3,4,5-pentol), also known as Ribitol, is a five-carbon sugar alcohol with the molecular formula C₅H₁₂O₅ and a molecular weight of 152.15 g/mol . It is naturally occurring in plants and microorganisms and is a component of riboflavin (vitamin B₂) and teichoic acids in bacterial cell walls. Adonitol is utilized in biochemical research, particularly in bacterial culture media, and has applications in pharmaceutical formulations due to its hygroscopic and stabilizing properties .

属性

分子式 |

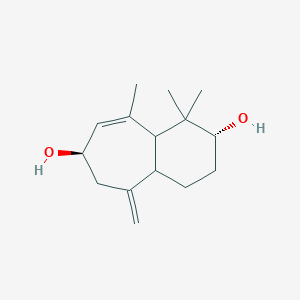

C15H24O2 |

|---|---|

分子量 |

236.35 g/mol |

IUPAC 名称 |

(3R,7R)-4,4,5-trimethyl-9-methylidene-2,3,4a,7,8,9a-hexahydro-1H-benzo[7]annulene-3,7-diol |

InChI |

InChI=1S/C15H24O2/c1-9-7-11(16)8-10(2)14-12(9)5-6-13(17)15(14,3)4/h8,11-14,16-17H,1,5-7H2,2-4H3/t11-,12?,13-,14?/m1/s1 |

InChI 键 |

BQBQOPFBRCPZOA-NELGMTEASA-N |

手性 SMILES |

CC1=C[C@@H](CC(=C)C2C1C([C@@H](CC2)O)(C)C)O |

规范 SMILES |

CC1=CC(CC(=C)C2C1C(C(CC2)O)(C)C)O |

同义词 |

godotol B |

产品来源 |

United States |

相似化合物的比较

Adonitol belongs to the sugar alcohol family, which includes compounds like xylitol (C₅H₁₂O₅) and sorbitol (C₆H₁₄O₆). These compounds share structural and functional similarities but differ in key properties.

Structural Comparison

| Property | Adonitol (Ribitol) | Xylitol | Sorbitol |

|---|---|---|---|

| Molecular Formula | C₅H₁₂O₅ | C₅H₁₂O₅ | C₆H₁₄O₆ |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | 182.17 g/mol |

| Hydroxyl Groups | 5 (positions 1–5) | 5 (positions 1,2,3,4,5) | 6 (positions 1–6) |

| Stereochemistry | (2S,4R) configuration | Meso-compound | (2S,3R,4R,5S) |

Key Differences :

- Carbon Chain Length : Sorbitol has a six-carbon backbone, whereas Adonitol and xylitol are five-carbon derivatives .

- Stereochemistry : Adonitol’s (2S,4R) configuration distinguishes it from xylitol’s meso-form and sorbitol’s multiple chiral centers .

Functional Comparison

| Property | Adonitol (Ribitol) | Xylitol | Sorbitol |

|---|---|---|---|

| Primary Use | Biochemical research | Sugar substitute | Humectant, sweetener |

| Caloric Value | ~2.4 kcal/g | ~2.4 kcal/g | ~2.6 kcal/g |

| Solubility (Water) | Highly soluble | Highly soluble | Highly soluble |

| Medical Applications | Cell culture media | Dental caries prevention | Laxative, IV solutions |

Key Similarities :

常见问题

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate the pharmacological mechanisms of Godotol B?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example: "In in vitro models (Population), how does this compound (Intervention) compare to standard compounds (Comparison) in inhibiting [specific pathway] (Outcome) over a 24-hour exposure (Time)?" This ensures alignment with experimental objectives and measurable endpoints .

- Supporting Evidence : Studies should integrate prior literature (e.g., kinase inhibition assays) to justify comparisons and outcomes .

Q. What experimental design considerations are critical for validating this compound’s purity and structural identity?

- Methodological Answer : Follow standardized protocols for compound characterization:

- Purity : Use HPLC with UV/Vis detection (≥95% purity threshold) and report retention times .

- Structural Identity : Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) with literature comparisons for novel derivatives .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s bioactivity profile?

- Methodological Answer :

-

Search Strategy : Use Google Scholar with Boolean operators (e.g., "this compound" AND ("anti-inflammatory" OR "cytotoxicity")) and filter by publication date (last 5 years) .

如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!09:58

-

Gap Analysis : Tabulate existing studies (e.g., Table 1) to highlight understudied areas like synergistic effects or dose-response relationships .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in this compound’s reported efficacy across cell lines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and assess variables like cell passage number, culture conditions, and assay protocols .

- Experimental Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized positive controls .

- Example : A 2023 study found discrepancies in this compound’s IC₅₀ (5–20 µM) due to variations in serum concentration during assays .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetics (PK) and toxicity?

- Methodological Answer :

- PK Parameters : Use LC-MS/MS to measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models, adjusting for bioavailability differences between oral and IV administration .

- Toxicity Screening : Follow OECD guidelines for acute/chronic toxicity, including histopathology (liver, kidney) and hematological biomarkers .

- Ethical Compliance : Obtain ethics committee approval for animal protocols and justify sample sizes statistically .

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound-linked probes to identify binding partners in lysates .

- Cryo-EM/X-ray Crystallography : Resolve this compound’s binding mode to receptors (e.g., GPCRs) at atomic resolution .

- Case Study : A 2024 study combined SPR (surface plasmon resonance) and molecular dynamics simulations to confirm this compound’s allosteric modulation of Protein X .

Data Management and Transparency

Q. How should researchers address data transparency and reproducibility in this compound studies?

- Methodological Answer :

- FAIR Principles : Deposit raw data (spectra, dose-response curves) in repositories like Zenodo with unique DOIs .

- Code Sharing : Publish analysis scripts (e.g., Python/R for PK modeling) on GitHub with version control .

- Example : A 2025 Analytical Chemistry paper on this compound included a supplementary Excel file with NMR integration values .

Interdisciplinary Approaches

Q. What computational tools can predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Methodological Answer :

- In Silico Modeling : Use SwissADME or ADMETLab 2.0 to predict logP, CYP450 interactions, and blood-brain barrier permeability .

- Validation : Compare predictions with experimental Caco-2 permeability assays and hepatic microsome stability tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。